6,7-Difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile is a synthetic compound belonging to the class of quinolines, which are characterized by their bicyclic structure containing a benzene ring fused to a pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents.
6,7-Difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile can be classified as:
The synthesis of 6,7-difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile typically involves several key steps:
For example, one method involves refluxing a solution of a precursor compound with sodium hydroxide in ethanol. Following the reaction, extraction with organic solvents like ethyl acetate is performed to isolate the product .
The molecular formula of 6,7-difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile is . Its structure features:
Crystallographic studies reveal bond lengths and angles that are consistent with similar quinoline derivatives. The dihedral angles between the rings indicate planarity which is crucial for biological activity .
6,7-Difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile can undergo various chemical reactions typical of quinolines:
The reactions are generally facilitated in polar solvents or under acidic/basic conditions to enhance nucleophilicity or electrophilicity respectively .
The mechanism of action for compounds like 6,7-difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile often involves:
Studies suggest that modifications in the quinoline structure can significantly alter its biological activity and selectivity towards different targets .
The compound exhibits stability under standard laboratory conditions but may require specific handling precautions due to its chemical nature .
6,7-Difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile has potential applications in:
This compound represents a significant interest due to its unique structural features that may confer specific biological activities beneficial for therapeutic development.
The synthesis of 6,7-difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile hinges on Gould-Jacobs cyclization, initiated by condensation between 2,3,4,5-tetrafluoroaniline and ethoxymethylenemalononitrile. This forms a 3-[(2,3,4,5-tetrafluoroanilino)methylene]propanedinitrile intermediate, which undergoes thermal cyclization in dipolar aprotic solvents (e.g., DMF) at 120–140°C to yield the 4-oxo-1,4-dihydroquinoline core [2] [7]. Subsequent N-alkylation introduces the propyl group via nucleophilic substitution, using propyl bromide and potassium carbonate in acetonitrile at 60°C. Alternative routes employ ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 98349-25-8) as a precursor, where ester hydrolysis precedes decarboxylation and nitrile installation via amidation-dehydration [10].
Table 1: Key Intermediates and Yields in Multi-Step Synthesis
Starting Material | Intermediate | Reaction Conditions | Yield (%) |
---|---|---|---|
2,3,4,5-Tetrafluoroaniline | 3-[(Anilino)methylene]propanedinitrile | EtOH, reflux, 3h | 78 |
Intermediate above | 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | DMF, 140°C, 6h | 65 |
Ethyl quinolone-3-carboxylate | Acid hydrolysis product | 2M NaOH, 80°C, 4h | 92 |
Solvent polarity critically influences cyclization efficiency. High-boiling aprotic solvents like DMF or sulfolane facilitate ring closure at 140°C, achieving 65% conversion to the quinolone core. Conversely, protic solvents (e.g., ethanol) reduce yields to <40% due to ester byproduct formation [2]. Temperature modulation during N-alkylation is equally vital: propylation at 60°C in acetonitrile with K₂CO₃ gives 85% yield, whereas reactions >80°C promote N-depropylation and dimerization [10]. Microwave-assisted synthesis reduces cyclization time from 6h to 45 minutes while maintaining 90% purity, though scalability remains challenging.
Table 2: Solvent and Temperature Effects on Cyclization
Solvent | Temperature (°C) | Reaction Time (h) | Purity (%) | Key Observation |
---|---|---|---|---|
DMF | 140 | 6 | 89 | Optimal for lab-scale synthesis |
Ethanol | 78 | 12 | 42 | High ester byproduct formation |
Sulfolane | 180 | 3 | 78 | Scalable but requires specialized equipment |
Acetonitrile | 60 | 8 | 91 | Ideal for N-alkylation step |
While 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 112811-72-0) exemplifies established antimicrobial scaffolds [3] [8], propyl substitution enhances lipophilicity (log P +0.4) and CNS penetration. The propyl group is installed via two strategies:
Final product purity (>95%) is achievable via:
Table 3: Purification Method Comparison
Method | Purity (%) | Recovery (%) | Cost Relative to Recrystallization | Best-Suited Scale |
---|---|---|---|---|
Ethyl acetate/hexane recrystallization | 98.5 | 76 | 1.0x | >1 kg |
Silica gel chromatography | 99.3 | 88 | 5.7x | <100 g |
Hybrid purification | 99.0 | 81 | 2.3x | 100 g–1 kg |
Comprehensive Compound Index
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0